molecular formula C20H20N2O7 B10814305 Thalidomide-O-PEG2-propargyl

Thalidomide-O-PEG2-propargyl

Numéro de catalogue: B10814305
Poids moléculaire: 400.4 g/mol
Clé InChI: XJWGDRINRIEEJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-O-PEG2-propargyl is a synthetic compound that combines thalidomide, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs). The thalidomide moiety acts as a ligand for cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, while the PEG linker and propargyl group facilitate conjugation and enhance solubility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-propargyl typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Analyse Des Réactions Chimiques

Types of Reactions: Thalidomide-O-PEG2-propargyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thalidomide derivatives, while substitution reactions can produce various thalidomide-PEG conjugates with different functional groups .

Applications De Recherche Scientifique

Thalidomide-O-PEG2-propargyl has a wide range of scientific research applications, including:

    Chemistry: Used in the development of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and drug delivery systems .

Mécanisme D'action

The mechanism of action of Thalidomide-O-PEG2-propargyl involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, thereby modulating various cellular pathways .

Comparaison Avec Des Composés Similaires

Uniqueness: Thalidomide-O-PEG2-propargyl is unique due to its specific combination of thalidomide, PEG linker, and propargyl group. This combination enhances its solubility, stability, and ability to undergo click chemistry reactions, making it a valuable tool in PROTAC research and other scientific applications .

Activité Biologique

Thalidomide-O-PEG2-propargyl is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily recognized for its role in targeted protein degradation, particularly through the recruitment of E3 ubiquitin ligases such as cereblon. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapy, and relevant case studies.

This compound functions as a ligand for the cereblon E3 ligase complex , which is crucial for the ubiquitination and degradation of target proteins. The mechanism involves:

  • Ubiquitination : The binding of this compound to cereblon facilitates the attachment of ubiquitin to specific substrates, marking them for degradation by the proteasome.
  • Selective Targeting : This compound's ability to selectively induce the degradation of proteins involved in various diseases, particularly cancers, enhances its therapeutic potential.

The interaction with cereblon not only leads to the degradation of oncogenic proteins but also modulates inflammatory responses by influencing cytokine levels, such as TNF-α and interleukins.

Applications in Cancer Therapy

This compound has significant implications in cancer treatment due to its targeted degradation properties. It is particularly useful in:

  • Multiple Myeloma : By degrading proteins that promote tumor growth, this compound can reduce tumor burden and improve patient outcomes.
  • Solid Tumors : Research indicates potential applications in treating solid tumors by targeting specific oncogenes or survival factors .

Comparative Analysis with Related Compounds

The biological activity and structural features of this compound can be compared with similar compounds:

Compound NameStructure FeaturesUnique Properties
Thalidomide-O-PEG4-PropargylLonger PEG chainEnhanced solubility and longer half-life
Pomalidomide-O-PEG2-PropargylSimilar thalidomide coreIncreased potency against certain cancers
Thalidomide-O-amido-PEG2-NH2Amido linkage instead of alkyneDifferent conjugation chemistry
Pomalidomide-O-PEG4-NH2Contains amino groupPotentially different biological activity

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Multiple Myeloma : A study demonstrated that this compound effectively reduced tumor size in animal models by promoting the degradation of myeloma-associated proteins. Response rates were significantly higher compared to controls .
  • Inflammatory Diseases : Research indicated that this compound could modulate inflammatory pathways, reducing cytokine levels in models of autoimmune diseases. This suggests potential therapeutic applications beyond oncology .

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWGDRINRIEEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.